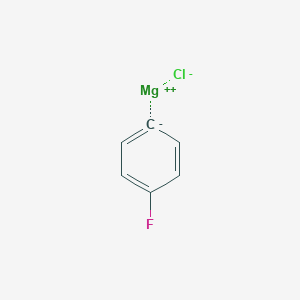

4-Fluorophenylmagnesium chloride

説明

4-Fluorophenylmagnesium bromide (CAS 352-13-6) is a Grignard reagent with the molecular formula C₆H₄BrFMg and a molecular weight of 199.30 g/mol. It is commercially available as a 2M solution in diethyl ether . This compound is widely employed in organic synthesis, particularly in the preparation of fluorinated aromatic intermediates. Key applications include:

- Pharmaceutical synthesis: Critical in the production of antidepressants like citalopram and escitalopram, where the 4-fluorophenyl group enhances binding affinity to serotonin transporters .

- Cross-coupling reactions: Used with iron catalysts (e.g., FeCl₃) for reductive hydrogenation and aryl-alkyl bond formation .

- Cluster chemistry: Forms tetranuclear iron-aryl complexes (e.g., Fe₄(μ-4-F-Ph)₆(THF)₄), demonstrating structural versatility despite the electron-withdrawing fluorine substituent .

特性

IUPAC Name |

magnesium;fluorobenzene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F.ClH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZKBUDRWKEWPK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=[C-]1)F.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Magnesium Bromide-Assisted Initiation

In a synthesis of 4-fluoro-2-methylphenylmagnesium bromide, magnesium turnings were activated with iodine and magnesium bromide in THF. After initiation at 36–40°C, 2-bromo-5-fluorotoluene was added dropwise under reflux. Although this method targets a brominated analog, substituting 4-fluorochlorobenzene enables adaptation to the chloride variant. The use of MgBr₂ as a co-initiator accelerates magnesium surface etching, improving reaction homogeneity.

Kumada Coupling Precursor Synthesis

A patent describing 2-(4-fluorophenyl)thiophene synthesis details the preparation of 4-fluorophenylmagnesium bromide via p-bromofluorobenzene and magnesium in THF. For chloride analogs, p-fluorochlorobenzene replaces the bromide precursor. The protocol emphasizes catalyst particle size (10–200 μm for 1,2-bis(diphenylphosphino)ethane nickel chloride) to enhance coupling efficiency and reduce nickel residues. Reaction yields exceeding 90% were achieved at 75–80°C, with HPLC purity >99%.

Acylation with N-Methylpyrrolidone (NMP)

Acylation of p-fluorophenylmagnesium bromide with 4-chlorobutanoyl chloride in THF at 0–5°C produced 4-chloro-1-(4-fluorophenyl)butan-1-one. This underscores the reagent’s nucleophilic versatility. For chloride-based Grignard reagents, analogous reactions would involve adjusting electrophile stoichiometry to account for lower reactivity compared to bromides.

Catalysts and Initiators in Grignard Formation

Iodine and Alkyl Halides

Iodine is widely used to initiate magnesium activation by cleaving the MgO layer. In the synthesis of 4-fluoro-2-methylphenylmagnesium bromide, 0.1 mmol iodine per 2 mmol magnesium ensured consistent initiation. Ethyl bromide or methyl iodide alternatives are less common due to competing side reactions.

Magnesium Bromide Additives

Adding MgBr₂ (0.1 mmol per 2 mmol Mg) enhances reaction rates by solubilizing magnesium and stabilizing the Grignard intermediate. This approach is adaptable to chloride systems, though MgCl₂ may precipitate in ethereal solvents, necessitating THF as the primary solvent.

Solvent Systems and Temperature Optimization

| Solvent | Boiling Point (°C) | Dielectric Constant | Suitability for Chlorides |

|---|---|---|---|

| Tetrahydrofuran (THF) | 66 | 7.5 | High (stabilizes MgCl) |

| Diethyl Ether | 34.6 | 4.3 | Moderate (limited solubility) |

| 2-Methyl-THF | 80 | 6.6 | High (industrial preference) |

| Toluene | 110 | 2.4 | Low (non-polar, poor stabilization) |

THF is optimal for this compound due to its high polarity and ability to solvate MgCl intermediates. Elevated temperatures (40–80°C) improve reaction kinetics but risk thermal degradation; thus, reflux under nitrogen is standard.

Reaction Monitoring and Byproduct Control

Analytical Techniques

Diaddition Mitigation

In phthalide Grignard additions, diaddition byproducts form if ketone intermediates react with excess reagent. For this compound, stoichiometric halide-to-magnesium ratios (1:1) and controlled addition rates minimize this risk.

Industrial-Scale Adaptations

Continuous Flow Systems

Patent CN108658929B highlights a 500 mL batch process producing 69.2 g of 2-(4-fluorophenyl)thiophene with 85.1% yield. Scaling this to chloride synthesis would require:

-

In-line Mixing : Precision dosing of 4-fluorochlorobenzene and magnesium slurry.

-

Temperature Zones : Segmented reactors to maintain 40–80°C gradients.

Challenges and Limitations

-

Moisture Sensitivity : Even trace H₂O degrades yields; molecular sieves or pre-dried solvents are essential.

-

Halide Exchange : Residual Br⁻ in MgBr₂-contaminated systems may yield mixed halide reagents.

-

Substrate Purity : ≥99% pure 4-fluorochlorobenzene is critical to avoid aryl-magnesium coupling byproducts .

化学反応の分析

Grignard Addition to Esters

The reagent participates in sequential nucleophilic additions to ester carbonyl groups. A key study using phthalide as a model substrate demonstrated:

Reaction Pathway

-

Step 1 : Nucleophilic attack on the ester carbonyl forms a magnesium hemiacetal intermediate (Scheme 1) .

-

Step 2 : Intramolecular rearrangement yields a ketone intermediate (4) .

-

Step 3 : Competitive diaddition occurs if excess reagent is present, forming undesired byproducts .

Critical Parameters

| Parameter | Optimal Value | Effect on Reaction |

|---|---|---|

| Temperature | -30°C to -40°C | Minimizes diaddition (≤5% byproduct) |

| Equivalents | 1.1–1.4 eq | Limits over-addition |

| Solvent | MeTHF or THF | Enhances reagent stability |

Cross-Coupling Reactions

4-Fluorophenylmagnesium chloride facilitates iron-catalyzed biaryl couplings with aryl chlorides:

-

Catalyst System : Fe(OTf)₂ (3 mol%) and SIPr ligand (3 mol%) in THF.

-

Conditions : 60°C for 16 hours.

-

Yield : 60–85% for 4-fluoro-N,N-dimethylbiphenyl derivatives .

Key Observations :

-

Substrate Scope : Electron-deficient aryl chlorides show higher reactivity .

-

Side Reactions : Homocoupling of Grignard reagent occurs at >1.2 eq .

Reduction and Cyclization

The reagent’s boron complexes undergo acid-catalyzed cyclization:

-

Reduction : Sodium borohydride in alcoholic solvents (MeOH, iPrOH) at 10°C.

-

Cyclization : Para-toluenesulfonic acid (PTSA) in toluene generates substituted isobenzofurans.

Yield and Purity

| Product | Purity (HPLC) | Key Impurities |

|---|---|---|

| 5-Bromo-1-(4-fluorophenyl) | 80–85% | High-boiling isomers |

| 5-Cyano-1-(4-fluorophenyl) | >99% | Residual DMF (<0.1%) |

Kinetic and Mechanistic Insights

Studies using plug flow reactors (PFRs) revealed:

| Reaction Step | Activation Energy (kJ/mol) | Pre-exponential Factor (L/mol·s) |

|---|---|---|

| Initial Grignard addition | 52 ± 8 | 2.53 × 10⁹ |

| Diaddition (kc) | 88 ± 9 | 2.65 × 10¹⁵ |

Mechanistic Notes :

-

Intramolecular Rearrangement : Faster than bimolecular steps (pseudo-steady-state assumption valid) .

-

Colorimetric Monitoring : Transient blue intermediates indicate monoaddition progress .

Industrial Process Considerations

Scale-up Challenges :

-

Impurity Control : Structurally similar byproducts require distillation or chromatographic purification .

-

Solvent Selection : THF or dimethoxyethane minimizes side reactions during Grignard preparation .

Optimized Workup :

科学的研究の応用

Synthesis of Citalopram Intermediates

One significant application of 4-fluorophenylmagnesium chloride is in the synthesis of intermediates for the antidepressant drug citalopram. A method has been developed where this Grignard reagent reacts with 5-cyanophthalein under controlled conditions to yield high-purity intermediates suitable for industrial production. This process demonstrates the utility of this compound in pharmaceutical chemistry, particularly for producing compounds with therapeutic effects .

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| Citalopram Intermediate | High | THF, nitrogen atmosphere |

Cross-Coupling Reactions

This compound is also employed in cross-coupling reactions, particularly with allylic ethers and aryl halides. In one study, it was successfully used to couple with various aryl halides, yielding products with up to 96% efficiency . This application highlights its role in constructing complex molecular architectures vital for drug development.

| Reaction Type | Coupling Partner | Yield (%) |

|---|---|---|

| Cross-Coupling | Aryl Halides | Up to 96 |

Mechanistic Studies

Research has delved into the mechanistic aspects of reactions involving this compound. For instance, studies on nucleophilic substitution reactions have shown that this Grignard reagent can effectively participate in nucleophilic attacks on carbon dioxide (CO2), leading to functionalized products . Such insights are crucial for developing sustainable chemical processes.

Case Study 1: Reaction with CO2

In a controlled experiment, this compound was reacted with CO2 to explore its potential for carbon capture and conversion. The results indicated that this Grignard reagent could facilitate the formation of carboxylic acids, showcasing its versatility beyond traditional applications .

Case Study 2: Synthesis of Biaryl Compounds

Another study demonstrated the use of this compound in synthesizing biaryl compounds through palladium-catalyzed cross-coupling reactions. The results showed that using this reagent led to high yields and selectivity, making it a valuable tool for creating complex biaryl systems often found in pharmaceuticals .

Safety and Handling Considerations

Due to its reactivity, especially with water and air, proper safety protocols must be followed when handling this compound. It is classified as harmful and can cause severe skin burns and eye damage . Users should employ appropriate personal protective equipment (PPE) and work under inert atmospheres when necessary.

作用機序

The mechanism of action of 4-Fluorophenylmagnesium chloride involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophilic species.

類似化合物との比較

Substituent Effects: Fluorine vs. Chlorine

- 4-Fluorophenylmagnesium Bromide vs. 4-Chlorophenylmagnesium Bromide :

- Electronic Effects : The fluorine atom is less electron-withdrawing than chlorine, leading to slightly higher nucleophilicity in the fluorophenyl variant. This difference impacts reaction rates in substitutions and additions.

- Applications : Both are used in ketone and alcohol syntheses (e.g., in the preparation of citalopram intermediates), but the fluorine substituent is often preferred in pharmaceuticals for metabolic stability .

- Cluster Formation : Fluorophenyl Grignard forms Fe₄ clusters analogous to chlorophenyl derivatives, indicating substituent generality in stabilizing such structures .

Reactivity with Sulfur-Containing Reagents

- 4-Fluorophenylmagnesium Bromide vs. Phenylmagnesium Bromide :

- Reaction with t-BuONSO yields only 10% sulfonimidamide for the fluorophenyl variant, compared to higher yields with phenylmagnesium bromide. This suggests fluorine’s electron-withdrawing nature may hinder nucleophilic attack in certain systems .

- By contrast, fluorophenyl Grignard shows superior performance in Suzuki couplings for drug intermediates, where the fluorine atom improves pharmacokinetic properties .

Comparison with Heteroatom-Substituted Grignard Reagents

- 4-Fluorophenylmagnesium Bromide vs. 4-(Methylthio)phenylmagnesium Chloride :

- The methylthio group (SMe) is electron-donating, enhancing nucleophilicity compared to the fluorophenyl variant. However, sulfur-containing Grignards are prone to oxidation, limiting their utility in air-sensitive reactions .

- Fluorophenyl Grignard is more stable under standard conditions, making it preferable for large-scale pharmaceutical syntheses .

Stability and Handling

- Fluorophenyl Grignard is moisture-sensitive and typically stored in anhydrous ether or THF. Its stability profile is comparable to other aryl Grignard reagents but requires stricter temperature control than alkyl variants (e.g., ethylmagnesium bromide) .

Research Findings

- Cluster Chemistry : Tetranuclear Fe₄ complexes with fluorophenyl ligands are structurally robust, enabling exploration of multi-metal catalytic systems .

- Catalytic Efficiency : FeCl₃-mediated cross-coupling with fluorophenyl Grignard achieves >80% yields in alkyl-aryl bond formation, outperforming chlorophenyl analogues in certain substrates .

- Pharmaceutical Relevance : The 4-fluorophenyl group in citalopram derivatives is critical for enantioselective resolution and biological activity, underscoring its unique role in drug design .

Notes

- Discrepancy Alert : The user referenced "4-Fluorophenylmagnesium chloride," but all evidence pertains to the bromide variant. This article assumes the intended compound is 4-Fluorophenylmagnesium bromide.

- Further experimental data would enhance this analysis.

生物活性

4-Fluorophenylmagnesium chloride (4-FPhMgCl) is a Grignard reagent that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies that illustrate its applications in drug discovery.

This compound is synthesized through the reaction of 4-fluorobromobenzene with magnesium in anhydrous ether. The general reaction can be represented as follows:

This Grignard reagent is notable for its ability to form carbon-carbon bonds, making it valuable in organic synthesis, particularly in the preparation of complex pharmaceuticals.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds derived from this compound. Research indicates that various derivatives exhibit significant antibacterial and antifungal activities. For instance, a study on 4-substituted phenyl compounds demonstrated promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of 4-Fluorophenyl Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 12d | Staphylococcus aureus | 16 µg/mL |

| Compound 12h | Escherichia coli | 32 µg/mL |

The biological activity of 4-fluorophenyl derivatives can be attributed to their interaction with key bacterial enzymes, such as dihydrofolate reductase (DHFR). Inhibition of DHFR disrupts folate metabolism, which is crucial for DNA synthesis in bacteria . This mechanism underlines the importance of structural modifications in enhancing the potency and selectivity of these compounds.

Case Studies

-

Synthesis and Screening of Novel Compounds :

A study synthesized various derivatives of this compound and screened them for antimicrobial activity. Compounds demonstrated varied efficacy, with some showing selective inhibition against pathogenic bacteria while sparing human cells . -

Structure-Activity Relationship (SAR) :

Investigations into the SAR of 4-fluorophenyl derivatives revealed that modifications at the para position significantly influenced biological activity. Compounds with hydrophobic substituents exhibited lower MIC values, suggesting that lipophilicity plays a critical role in membrane penetration and interaction with bacterial targets .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for using 4-fluorophenylmagnesium chloride in nucleophilic additions?

- Methodology :

-

Solvent : Use anhydrous tetrahydrofuran (THF) to stabilize the Grignard reagent. Evidence from analogous bromide reagents (e.g., 4-fluorophenylmagnesium bromide) shows THF prevents decomposition and enhances reactivity .

-

Temperature : Reactions typically proceed at −78°C to 0°C to control exothermicity and minimize side reactions like protonolysis. For example, coupling with ketones or esters requires slow addition at −20°C to ensure selectivity .

-

Stoichiometry : A 1.2–1.5 molar excess of the Grignard reagent ensures complete conversion of electrophilic substrates (e.g., carbonyl compounds).

- Data Table : Reaction Optimization Parameters

| Substrate Type | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzophenone | THF | −20 | 85–90 | |

| Acyl Chloride | THF | 0 | 75–80 |

Q. How does the reactivity of this compound compare to its bromide counterpart?

- Methodology :

- Nucleophilicity : Chloride-based Grignard reagents are generally less reactive than bromides due to weaker Mg–Cl vs. Mg–Br bonds. This requires longer reaction times or elevated temperatures (e.g., −10°C instead of −30°C) for comparable yields .

- Byproduct Formation : Chloride reagents may produce insoluble Mg salts, complicating workup. Filtration or centrifugation is recommended before aqueous quenching .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Storage : Maintain under inert gas (argon/nitrogen) in flame-resistant containers. Solutions in THF are pyrophoric and must be kept below 25°C .

- Quenching : Use cold isopropanol or saturated ammonium chloride to neutralize residual reagent. Avoid water addition during active reactions to prevent violent exotherms .

Advanced Research Questions

Q. How can competing pathways (e.g., homocoupling vs. cross-coupling) be minimized in Kumada reactions using this compound?

- Methodology :

-

Catalyst Selection : Use Pd(PPh₃)₄ (0.5–1 mol%) to favor cross-coupling over homocoupling. ZnCl₂ additives (10 mol%) suppress β-hydride elimination in aryl-alkyl couplings .

-

Substrate Purity : Ensure electrophiles (e.g., aryl halides) are dry and oxygen-free. Trace moisture increases homocoupling by generating Mg hydroxides .

- Data Table : Side Reaction Analysis

| Condition | Homocoupling (%) | Cross-Coupling (%) |

|---|---|---|

| No ZnCl₂ | 25–30 | 40–45 |

| With ZnCl₂ (10 mol%) | 5–10 | 75–80 |

Q. What analytical techniques are most effective for characterizing intermediates in this compound reactions?

- Methodology :

- In situ Monitoring : Use low-temperature ¹⁹F NMR to track Grignard consumption. Fluorine’s high sensitivity allows detection of intermediates at −40°C .

- GC-MS : Identify volatile byproducts (e.g., biphenyls from homocoupling) post-quenching. Compare retention times with standards for quantification .

Q. How do electronic effects of the 4-fluoro substituent influence regioselectivity in directed ortho-metalation (DoM)?

- Methodology :

- Computational Studies : DFT calculations (B3LYP/6-31G*) show the fluorine’s electron-withdrawing effect directs Mg coordination to the ortho position, enhancing meta-substitution in subsequent electrophilic attacks .

- Experimental Validation : React with this compound and iodomethane. Analyze products via HPLC to confirm >90% meta-methylation .

Troubleshooting and Data Contradictions

Q. Why do some studies report lower yields with this compound compared to bromide analogs?

- Analysis :

- Solubility Issues : MgCl₂ byproducts form aggregates in THF, reducing reagent accessibility. Sonication or switching to ethereal solvents (diethyl ether) can improve dispersion .

- Kinetic Barriers : Slower initiation due to weaker Mg–Cl bonds. Pre-activate the reagent with 1,2-dibromoethane (0.1 eq.) to accelerate reactivity .

Q. How to resolve discrepancies in reported reaction rates for fluorophenyl Grignard reagents?

- Methodology :

- Control Experiments : Replicate reactions under identical conditions (solvent purity, temp gradients). For example, THF peroxides can deactivate Mg, leading to inconsistent rates .

- Meta-Analysis : Compare literature data using normalized parameters (e.g., turnover frequency vs. Mg concentration) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。